molecular formula C18H24O5 B13841894 a-Zearalenol-d7

a-Zearalenol-d7

Cat. No.: B13841894
M. Wt: 327.4 g/mol
InChI Key: FPQFYIAXQDXNOR-OPYLTOFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a-Zearalenol-d7: is a deuterated form of a-Zearalenol, a nonsteroidal estrogenic mycotoxin produced by Fusarium species. It is a major metabolite of zearalenone, formed primarily in the liver during first-pass metabolism. This compound is often used in scientific research due to its estrogenic properties and its role in studying the metabolism and toxicology of mycotoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of a-Zearalenol-d7 typically involves the deuteration of a-Zearalenol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include steps such as purification through chromatography and verification of deuterium incorporation using mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: : a-Zearalenol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

a-Zearalenol-d7 is widely used in scientific research, including:

Mechanism of Action

a-Zearalenol-d7 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various physiological responses, including alterations in gene expression and cellular function. The molecular targets and pathways involved include estrogen receptor-mediated signaling pathways, which can influence reproductive and developmental processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : a-Zearalenol-d7 is unique due to its deuterium incorporation, which makes it valuable for studying metabolic pathways and conducting precise analytical measurements. The presence of deuterium atoms can also influence the compound’s stability and reactivity, providing insights into the behavior of mycotoxins under various conditions .

Properties

Molecular Formula

C18H24O5

Molecular Weight

327.4 g/mol

IUPAC Name

(4S,8R,12E)-7,7,8,9,9,15,17-heptadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2,10D,11D,14D

InChI Key

FPQFYIAXQDXNOR-OPYLTOFGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1/C=C/CCC([C@@](C(CC[C@@H](OC2=O)C)([2H])[2H])([2H])O)([2H])[2H])O)[2H])O

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

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